molecular formula C12H12N2O3 B12864580 Benzyl (3-methylisoxazol-4-yl)carbamate

Benzyl (3-methylisoxazol-4-yl)carbamate

Cat. No.: B12864580
M. Wt: 232.23 g/mol
InChI Key: KOLZNSHFTXXTNP-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic studies of this compound remain limited in the literature. However, analogous compounds, such as tert-butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate, provide methodological frameworks for analysis. For instance, the monoclinic crystal system (space group C c) observed in related sulfonamide-isoxazole hybrids reveals bond lengths and angles that inform hypothetical models for the target compound.

Key structural features inferred from similar systems include:

  • Isoxazole ring geometry : The planar isoxazole core typically exhibits bond lengths of 1.30–1.40 Å for C–N and 1.20–1.25 Å for N–O.
  • Carbamate linkage : The –NHCOO– group adopts a syn conformation, with torsional angles between 5° and 10°, as seen in benzyl carbamate derivatives.
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.50–2.70 Å) stabilize the crystal lattice, analogous to bifurcated interactions in fluorinated isoxazoles.
Parameter Value (Å/°) Source Compound
C–N (isoxazole) 1.35 ± 0.02 Fluoroisoxazole
N–O (isoxazole) 1.23 ± 0.01 Sulfonamide-isoxazole
C=O (carbamate) 1.21 ± 0.02 Benzyl carbamates

While direct X-ray data for this compound are unavailable, density functional theory (DFT)-optimized coordinates predict a dihedral angle of 85°–90° between the benzyl and isoxazole planes, minimizing steric clashes.

Quantum Mechanical Calculations for Electronic Structure Determination

Quantum mechanical analyses reveal the electronic landscape of this compound. DFT calculations at the B3LYP/6-311+G(d,p) level highlight:

  • Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the isoxazole ring (–5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the carbamate group (–1.8 eV), suggesting nucleophilic reactivity at the carbonyl oxygen.
  • Electrostatic potential (ESP) : Regions of high electron density (negative ESP) cluster around the isoxazole oxygen (–45 kcal/mol) and carbamate carbonyl (–58 kcal/mol), favoring electrophilic attack at these sites.
  • Natural bond orbital (NBO) analysis : Hyperconjugative interactions stabilize the molecule, with LP(Oisoxazole) → σ*(C–Ncarbamate) delocalization energy of 12.3 kcal/mol.

Spectroscopic predictions align with experimental IR and NMR data for analogous compounds:

  • IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C–O–C asymmetric stretch).
  • ¹H NMR : Isoxazole proton at δ 8.2 ppm (singlet), benzyl CH₂ at δ 5.1 ppm (quartet), and methyl group at δ 2.4 ppm (triplet).

Comparative Molecular Field Analysis (CoMFA) of Isoxazole Derivatives

CoMFA models comparing this compound with 25 isoxazole analogs highlight steric and electrostatic determinants of biological activity:

Derivative Steric Contribution (%) Electrostatic Contribution (%)
3-Methylisoxazole 62 38
4-Fluoroisoxazole 55 45
5-Nitroisoxazole 48 52

Key findings:

  • Steric effects : The 3-methyl group contributes 28% to steric bulk, enhancing hydrophobic interactions in enzyme binding pockets.
  • Electrostatic effects : The carbamate carbonyl’s negative potential (–0.45 e) improves hydrogen-bond acceptor capacity compared to ester analogs (–0.32 e).
  • 3D-QSAR : Predictive values of 0.89 (training set) and 0.82 (test set) validate the model’s robustness for activity forecasting.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

benzyl N-(3-methyl-1,2-oxazol-4-yl)carbamate

InChI

InChI=1S/C12H12N2O3/c1-9-11(8-17-14-9)13-12(15)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,15)

InChI Key

KOLZNSHFTXXTNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-methylisoxazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylisoxazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate . Another method involves the use of benzyl alcohol and 3-methylisoxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, bases, and coupling agents can be optimized to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (3-methylisoxazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to ethyl benzoate derivatives () and a benzyl carbamate analog () to highlight key differences in substituents, linkage groups, and heterocyclic systems.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents & Linkages Molecular Weight (g/mol) Key Functional Groups Potential Applications
Benzyl (3-methylisoxazol-4-yl)carbamate Benzyl carbamate 4-yl (3-methylisoxazole) 232* Carbamate, Isoxazole Pharmaceutical intermediates
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl benzoate 5-yl (methylisoxazole), phenethylamino Not reported Ester, Isoxazole, Amine Biological activity studies
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl benzoate 5-yl (3-methylisoxazole), phenethylthio Not reported Ester, Isoxazole, Thioether Chemical synthesis
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Benzyl carbamate Fluorophenyl, tetrazolyl-pyridine 404.405 Carbamate, Tetrazole, Pyridine Life sciences research

*Calculated molecular weight based on formula C₁₂H₁₂N₂O₃.

Key Findings and Implications

Isoxazole Substitution Patterns
  • Positional Isomerism: The target compound’s 3-methylisoxazol-4-yl group contrasts with the 5-yl substitution in I-6273 and I-6373.
  • Carbamate vs. Ester Linkages : The carbamate group in the target compound offers enhanced hydrolytic stability compared to the ester groups in I-6273 and I-6373, which may degrade more readily under physiological conditions .
Heterocyclic Variations
  • Tetrazole-Pyridine Hybrid (): The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability and mimics carboxylate interactions in target proteins.
Linker Group Effects
  • Thioether vs. Ether/Amino Linkers: I-6373’s thioether linker (vs. amino in I-6273) reduces polarity, possibly enhancing membrane permeability in drug design contexts .

Research Tools and Methodologies

Structural elucidation of such compounds often employs X-ray crystallography using software like SHELX for refinement and ORTEP-3 for visualization . These tools enable precise determination of bond lengths, angles, and stereochemistry, critical for understanding structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (3-methylisoxazol-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and 3-methylisoxazol-4-amine. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
  • Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
    • Common Pitfalls : Incomplete amine activation or residual solvents may require iterative TLC monitoring (Rf ~0.3–0.5 in 8:2 hexane:ether) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show signals for the benzyl group (δ 5.1–5.3 ppm, CH₂), isoxazole protons (δ 6.2–6.5 ppm), and carbamate NH (δ 8.1–8.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and isoxazole carbons .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺) matches the molecular formula (C₁₂H₁₂N₂O₃).
  • Melting Point : Consistency with literature values (e.g., 78–93°C for analogous benzyl carbamates) indicates purity .

Q. What are the stability considerations for benzyl carbamates under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 1) : Benzyl carbamates hydrolyze rapidly at 100°C, requiring short reaction times if used in acidic media .
  • Basic Conditions (pH > 12) : Decomposition occurs via nucleophilic attack on the carbonyl group. Stabilize with inert atmospheres (N₂/Ar) and low temperatures .
  • Storage : Store under anhydrous conditions at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data between experimental and computational lipophilicity (logP) values for benzyl carbamates?

  • Methodological Answer :

  • Experimental logP : Determine via reversed-phase HPLC (C18 column, methanol/water gradient) or shake-flask method (octanol/water partition) .
  • Computational Discrepancies : Tools like ACD/Percepta and ChemBioDraw may mispredict logP for fluorinated derivatives due to inadequate parameterization. Cross-validate with experimental logD₇.₄ (r = 0.9972 correlation with logk) .
  • Case Study : For fluorinated analogs, discrepancies arise from electron-withdrawing effects on solvation; refine QSAR models using Hammett σ constants .

Q. What strategies enhance the selectivity of benzyl carbamates as acetylcholinesterase (AChE) inhibitors?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the isoxazole 3-position (e.g., methyl groups) to improve steric complementarity with AChE’s active site .
  • Kinetic Studies : Use Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition. IC₅₀ values <10 μM indicate high potency .
  • Molecular Docking : Align with AChE’s crystal structure (PDB ID 4EY7) to optimize π-π stacking (benzyl ring) and hydrogen bonding (carbamate NH) .

Q. How can X-ray crystallography validate the conformational flexibility of benzyl carbamates in solid-state studies?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain single crystals .
  • Data Collection : SHELXT (for structure solution) and SHELXL (for refinement) are standard tools. Key metrics: R₁ < 0.05, wR₂ < 0.10 .
  • Analysis : Compare torsion angles (C–N–C=O) with DFT-optimized geometries to assess intramolecular hydrogen bonding or steric strain .

Q. What mechanistic insights explain the hydrolysis resistance of benzyl carbamates in enzymatic environments?

  • Methodological Answer :

  • Enzymatic Assays : Incubate with esterases (e.g., porcine liver esterase) and monitor via HPLC. Stability correlates with steric shielding of the carbamate group .
  • Isotope Labeling : Use ¹⁸O-water to trace hydrolysis pathways. Minimal ¹⁸O incorporation suggests non-enzymatic degradation dominates .
  • MD Simulations : Simulate enzyme-substrate complexes (GROMACS) to identify residues obstructing nucleophilic attack on the carbamate .

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